molecular formula C16H19NO3S B13518725 4-(Benzyloxy)-3-isopropylbenzenesulfonamide

4-(Benzyloxy)-3-isopropylbenzenesulfonamide

Cat. No.: B13518725
M. Wt: 305.4 g/mol
InChI Key: HAMZCLGSGSOXQX-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-isopropylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzyloxy group, an isopropyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-isopropylbenzenesulfonamide typically involves the reaction of 4-(benzyloxy)-3-isopropylbenzenesulfonyl chloride with an appropriate amine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-isopropylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

4-(Benzyloxy)-3-isopropylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-isopropylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of metabolic processes or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)benzenesulfonamide
  • 3-Isopropylbenzenesulfonamide
  • 4-(Benzyloxy)-3-methylbenzenesulfonamide

Uniqueness

4-(Benzyloxy)-3-isopropylbenzenesulfonamide is unique due to the combination of its benzyloxy and isopropyl groups, which confer specific chemical and physical properties. This uniqueness can influence its reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H19NO3S

Molecular Weight

305.4 g/mol

IUPAC Name

4-phenylmethoxy-3-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C16H19NO3S/c1-12(2)15-10-14(21(17,18)19)8-9-16(15)20-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H2,17,18,19)

InChI Key

HAMZCLGSGSOXQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)S(=O)(=O)N)OCC2=CC=CC=C2

Origin of Product

United States

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